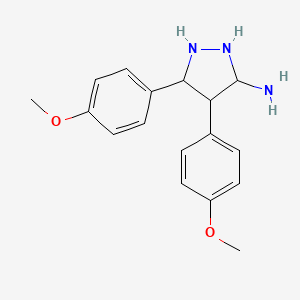
4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine: is an organic compound belonging to the class of pyrazolidines This compound is characterized by the presence of two methoxyphenyl groups attached to a pyrazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazolidine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the reaction temperature is maintained around 80-100°C .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. Microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can have different functional groups attached to the aromatic rings or the pyrazolidine ring itself .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of methoxy groups enhances its biological activity, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical reactions makes it valuable for creating materials with specific properties .
Mecanismo De Acción
The mechanism of action of 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in bacterial cell wall synthesis.
Receptors: It may interact with specific receptors in human cells, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
- 4,5-Bis(4-chlorophenyl)-3-pyrazolidinamine
- 4,5-Bis(4-bromophenyl)-3-pyrazolidinamine
- 4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
Uniqueness: 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine is unique due to the presence of methoxy groups, which enhance its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound exhibits higher potency in various applications, including antimicrobial and anti-inflammatory activities .
Propiedades
Fórmula molecular |
C17H21N3O2 |
|---|---|
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
4,5-bis(4-methoxyphenyl)pyrazolidin-3-amine |
InChI |
InChI=1S/C17H21N3O2/c1-21-13-7-3-11(4-8-13)15-16(19-20-17(15)18)12-5-9-14(22-2)10-6-12/h3-10,15-17,19-20H,18H2,1-2H3 |
Clave InChI |
YJIRVVFXWQACRD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C(NNC2N)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


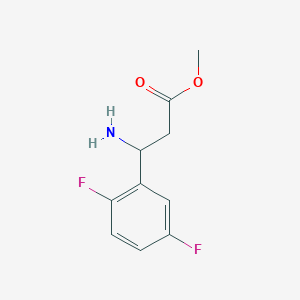

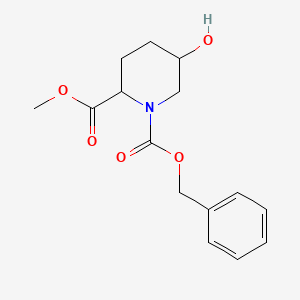

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide oxalate](/img/structure/B12284350.png)
![tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12284357.png)

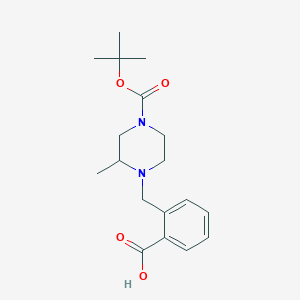
![2-[(Difluoromethyl)sulfanyl]ethan-1-amine](/img/structure/B12284374.png)
![[2-(9-Bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12284378.png)

![S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12284399.png)
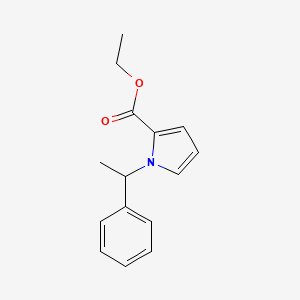
![ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B12284411.png)
